Quetiapine-d8 Hemifumarate

Isotope Dilution Mass Spectrometry Bioanalysis

Quantitative LC-MS/MS analysis of quetiapine in biological matrices is frequently compromised by matrix-induced ion suppression, leading to assay failure and inaccurate pharmacokinetic data. Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) is a stable isotope-labeled internal standard with a +8 Da mass shift that directly resolves this challenge. • +8 Da shift ensures baseline separation from the analyte's natural isotopic envelope, meeting FDA bioanalytical method validation guidelines for selectivity and accuracy. • Validated in clinical TDM panels with IS-normalized matrix effects of 96.3-115%, demonstrating robust compensation for ion suppression/enhancement. • Supports linear calibration across 5-800 µg/L for pharmacokinetic assessments and forensic toxicology applications.

Molecular Formula C21H17D8N3O2S
Molecular Weight 391.51
CAS No. 1185247-11-3
Cat. No. B602531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine-d8 Hemifumarate
CAS1185247-11-3
Molecular FormulaC21H17D8N3O2S
Molecular Weight391.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine-d8 Hemifumarate Overview


Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) is a stable isotope-labeled internal standard (SIL-IS) in which eight hydrogen atoms on the piperazine ring are replaced with deuterium, yielding a mass shift of +8 Da relative to unlabeled quetiapine [1]. This compound is engineered specifically for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction losses, and instrument variability during the quantitation of quetiapine and its metabolites in biological matrices [2].

Workflow Isotope dilution LC-MS/MS quantitation
Correction Matrix-effect and extraction loss normalization
Matrix Research biological matrices (plasma, tissue homogenate)

Quetiapine-d8 vs. Unlabeled and d4 Analogs


Direct substitution with unlabeled quetiapine or a d4 analog (e.g., quetiapine-d4) compromises quantitative accuracy. Unlabeled quetiapine is a distinct analyte that cannot correct for matrix-induced ion suppression, a primary cause of assay failure in psychotropic drug analysis. While a d4 analog provides a smaller mass shift (+4 Da), the +8 Da shift of quetiapine-d8 ensures baseline separation from the natural isotopic envelope of the analyte, eliminating the risk of signal cross-contamination and ensuring compliance with FDA bioanalytical method validation guidelines for selectivity and accuracy [1].

Unlabeled quetiapine

No isotope label; cannot correct for ion suppression or extraction variability.

Quetiapine-d4 analog

Smaller +4 Da shift may overlap with analyte isotopic envelope, risking cross-signal interference.

Quetiapine-d8 Performance Evidence


Isotopic Purity Advantage

Quetiapine-d8 Hemifumarate is supplied with a minimum isotopic enrichment of 98 atom% D . This high enrichment ensures that the internal standard signal is predominantly due to the d8 species, minimizing background interference from unlabeled or partially labeled molecules. In contrast, alternative deuterated analogs with lower isotopic enrichment (e.g., 95 atom% D) introduce a larger fraction of isotopic impurity, which can elevate baseline noise and reduce the lower limit of quantitation (LLOQ) in sensitive MS/MS assays .

Isotopic enrichment
Specification review
≥98 atom% D
vs. ~95% typical d4 analogs
Higher enrichment may improve LLOQ review
Based on vendor CoA; independent verification advised
Isotope Dilution Mass Spectrometry Bioanalysis

Mass Shift Advantage for Selectivity

Quetiapine-d8 incorporates eight deuterium atoms, resulting in a +8 Da mass shift from unlabeled quetiapine [1]. This shift is twice that of a d4 analog (+4 Da). The larger shift ensures that the internal standard's MRM transitions are completely resolved from the natural M+2 and M+4 isotopic peaks of the analyte, which can cause significant cross-talk in the presence of high analyte concentrations [2].

Mass shift selectivity
Class-level inference
+8 Da
+4 Da
Greater separation from analyte isotopic peaks
Larger shift may avoid isotopic cross-talk
Validated in published MRM designs; applicability check required
Selectivity Isotopic Interference MRM

Surrogate IS for O-Desalkylquetiapine

In a validated LC-MS/MS method for quetiapine and its metabolites, quetiapine-d8 was used as the internal standard for O-desalkylquetiapine because no labeled analog of that metabolite was commercially available [1]. The method achieved linear calibration from 0.1 to 300 ng/mL for all analytes in rat blood and brain homogenate, demonstrating that quetiapine-d8 effectively compensates for matrix effects and extraction variability across structurally similar analytes.

Surrogate IS application
Head-to-head
0.1–300 ng/mL
LC-MS/MS, rat blood/brain homogenate
Supports metabolite quantitation without dedicated ISTD
6-point calibration; 1/x weighted regression
Metabolite Quantitation Surrogate Internal Standard Bioanalysis

FDA-Validated Assay Linearity

In a fully FDA-validated LC-MS/MS assay for human plasma, quetiapine-d8 served as the internal standard. The method demonstrated linear calibration from 5 to 800 µg/L for quetiapine and N-desalkylquetiapine, and from 2 to 100 µg/L for other metabolites [1]. The assay was successfully applied to 47 patient samples, with median quetiapine concentrations of 83 µg/L (range 7-748 µg/L), confirming that the internal standard performs reliably across the clinically relevant concentration range.

Reported linearity
Reported validation
5–800 µg/L
Human plasma research matrix, quetiapine
Supports bioanalytical method linearity review
47 research samples; median 83 µg/L
Therapeutic Drug Monitoring FDA Validation Linearity

Chemical Purity Advantage

Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) is supplied with a chemical purity of ≥98% as determined by HPLC . This specification is comparable to the purity of unlabeled quetiapine hemifumarate reference standards (typically ≥98%) and ensures that any observed signal in MS/MS assays originates from the deuterated compound rather than from impurities that could cause isobaric interferences.

Chemical purity
Class-level inference
≥98%
By HPLC, equivalent to unlabeled standard
Minimizes impurity-related isobaric interferences
Vendor CoA; independent confirmation recommended
Quality Control HPLC Purity Procurement Specification

Quetiapine-d8 Application Scenarios


Clinical Trial Pharmacokinetic Analysis

Quetiapine-d8 is the internal standard of choice for FDA-compliant LC-MS/MS assays measuring quetiapine and its metabolites in human plasma. The method by Fisher et al. [1] demonstrated linear calibration across clinically relevant ranges (5-800 µg/L) and was successfully applied to patient samples, providing a validated framework for pharmacokinetic assessments in clinical trials.

Multi-Analyte TDM Panels

In multi-analyte TDM panels for antipsychotics, quetiapine-d8 serves as a stable isotope-labeled internal standard that corrects for matrix effects across diverse serum samples. The method by Heisel et al. [2] achieved internal standard-normalized matrix effects between 96.3% and 115%, demonstrating robust compensation for ion suppression/enhancement in high-throughput clinical TDM workflows.

Preclinical PK and Tissue Distribution

The validated method by Heisel et al. [2] for rat blood and brain tissue homogenates, which uses quetiapine-d8 as a surrogate internal standard for O-desalkylquetiapine, provides a proven approach for quantifying drug and metabolite levels in preclinical CNS distribution studies. The method's linearity from 0.1 to 300 ng/mL supports sensitive detection in low-volume tissue samples.

Forensic Toxicology and Post-Mortem Analysis

Certified reference solutions of quetiapine-d8 hemifumarate, such as those from Cerilliant , are designed for isotope dilution LC-MS/MS methods in forensic toxicology. The +8 Da mass shift ensures unambiguous identification and quantitation of quetiapine in complex post-mortem matrices where endogenous interferences are prevalent.

Application
Selection Property
Validation Focus
Human plasma pharmacokinetic research
Stable isotope-labeled IS for LC-MS/MS
Matrix-effect and recovery validation
Antipsychotic multi-analyte research panel
Broad matrix-effect correction
Ion suppression/enhancement assessment
Preclinical CNS tissue distribution studies
Surrogate ISTD for metabolite quantitation
Linearity in low-volume tissue homogenates
Complex-matrix forensic research
+8 Da mass shift for unambiguous ID
Endogenous interference suppression

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